4-Amino-3-ethoxybenzoic acid physical and chemical properties
4-Amino-3-ethoxybenzoic acid physical and chemical properties
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Amino-3-ethoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. Our focus is on delivering field-proven insights and robust methodologies to empower your research and development endeavors.
Introduction and Core Compound Identity
4-Amino-3-ethoxybenzoic acid is a substituted benzoic acid derivative that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring an amino group, an ethoxy group, and a carboxylic acid moiety on a benzene ring, imparts a specific set of physicochemical properties that are highly valuable for creating more complex molecules with desired biological activities or material characteristics. Understanding these fundamental properties is paramount for its effective utilization in any research or development pipeline.
The strategic placement of the electron-donating amino and ethoxy groups ortho and meta, respectively, to the electron-withdrawing carboxylic acid group influences the molecule's reactivity, solubility, and potential for intermolecular interactions. This guide will delve into these characteristics, providing both theoretical grounding and practical application insights.
Table 1: Core Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Amino-3-ethoxybenzoic acid |
| CAS Number | 499-05-8 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Canonical SMILES | CCOC1=C(C=C(C=C1)N)C(=O)O |
| InChI Key | LBNXPTGIZFRJSD-UHFFFAOYSA-N |
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound are the cornerstone of its application. They dictate the reaction conditions, purification strategies, and formulation approaches. Below is a summary of the key physicochemical parameters for 4-Amino-3-ethoxybenzoic acid.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 163-167 °C | |
| Boiling Point | 364.5±32.0 °C (Predicted) | |
| Solubility | Soluble in methanol. | |
| pKa | 4.66±0.10 (Predicted) | |
| LogP | 1.63 (Predicted) | |
| Appearance | Off-white to light yellow crystalline powder |
Interpretation of Physicochemical Data
The melting point of 163-167 °C indicates a stable crystalline solid at room temperature, which is typical for aromatic carboxylic acids with intermolecular hydrogen bonding capabilities. The predicted boiling point suggests that vacuum distillation would be required to prevent decomposition at higher temperatures.
The predicted pKa of 4.66 is characteristic of a benzoic acid derivative. This value is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, reactivity, and biological absorption. For instance, in physiological conditions (pH ~7.4), the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged.
The predicted LogP of 1.63 suggests a moderate lipophilicity. This is a critical parameter in drug design, as it influences the compound's ability to cross cell membranes and interact with biological targets. The balance between its hydrophilic (amino and carboxylic acid groups) and lipophilic (ethoxy and benzene ring) features makes it an interesting scaffold for medicinal chemistry.
Synthesis and Reactivity
The synthesis of 4-Amino-3-ethoxybenzoic acid typically involves the modification of a more readily available starting material. A common synthetic route is the nitration of 3-ethoxybenzoic acid followed by the reduction of the nitro group to an amine.
Representative Synthetic Workflow
Caption: A generalized synthetic pathway for 4-Amino-3-ethoxybenzoic acid.
Experimental Causality:
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Nitration: The nitration step is directed by the existing ethoxy and carboxylic acid groups. The ethoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs predominantly at the 4-position due to the activating effect of the ethoxy group. The use of a mixture of nitric and sulfuric acids is standard for generating the reactive nitronium ion (NO2+).
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Reduction: The subsequent reduction of the nitro group to an amine is a crucial step. Several reducing agents can be employed. Catalytic hydrogenation (H2/Pd-C) is a clean and efficient method, while metal/acid combinations like iron in hydrochloric acid (Fe/HCl) are cost-effective alternatives often used in industrial settings. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.
Key Reactivity Insights
The reactivity of 4-Amino-3-ethoxybenzoic acid is governed by its three primary functional groups:
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Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. These transformations are fundamental for incorporating this molecule into larger structures, such as polymers or drug candidates.
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Amino Group: The aromatic amine is a nucleophile and can be acylated, alkylated, or diazotized. Diazotization, followed by Sandmeyer or related reactions, opens up a vast array of synthetic possibilities for introducing various substituents at the 4-position.
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating amino and ethoxy groups. This allows for further functionalization of the ring, although the regioselectivity will be influenced by the directing effects of all three substituents.
Applications in Research and Development
4-Amino-3-ethoxybenzoic acid is a valuable intermediate in the synthesis of various target molecules. Its utility is particularly pronounced in the pharmaceutical industry.
Role in Drug Discovery
This compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple functional groups allows for the facile introduction of pharmacophores and the tuning of pharmacokinetic properties. For example, the amino group can be a site for linking to other molecular fragments, while the carboxylic acid can be used to improve water solubility or to form salt derivatives.
Materials Science
In materials science, derivatives of 4-Amino-3-ethoxybenzoic acid can be used in the synthesis of specialty polymers and dyes. The aromatic core and the potential for hydrogen bonding make it a candidate for creating materials with interesting optical or thermal properties.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-3-ethoxybenzoic acid.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Amino-3-ethoxybenzoic acid is a compound with a rich set of physicochemical properties that make it a valuable tool for chemists in both academic and industrial settings. Its versatile reactivity, coupled with its moderate lipophilicity, makes it an attractive starting material for the synthesis of a wide range of functional molecules. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in your research and development projects.
